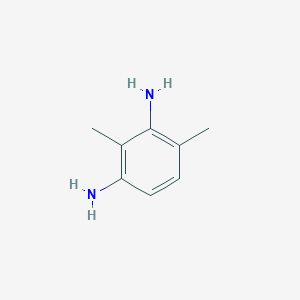

2,4-Diméthylbenzène-1,3-diamine

Vue d'ensemble

Description

2,4-Dimethylbenzene-1,3-diamine: is an aromatic diamine compound with the molecular formula C8H12N2. It is also known as 2,4-dimethyl-1,3-benzenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.

Applications De Recherche Scientifique

2,4-Dimethylbenzene-1,3-diamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins .

Mode of Action

It is likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic amines . In this reaction, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted product .

Biochemical Pathways

Based on its structural similarity to other aromatic amines, it may be involved in various biochemical reactions, including those involving electrophilic aromatic substitution .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its potential mode of action, it may lead to the formation of substituted products through electrophilic aromatic substitution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzene-1,3-diamine can be synthesized through several methods, including:

Nitration and Reduction: The nitration of 2,4-dimethylnitrobenzene followed by catalytic hydrogenation or reduction using reducing agents like iron and hydrochloric acid.

Amination: Direct amination of 2,4-dimethylbenzene using ammonia or amines in the presence of catalysts.

Industrial Production Methods

Industrial production of 2,4-dimethylbenzene-1,3-diamine typically involves large-scale nitration of 2,4-dimethylnitrobenzene followed by reduction. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Further reduction can lead to the formation of more reduced amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: More reduced amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

2,4-Dimethylbenzene-1,3-diamine can be compared with other similar compounds such as:

2,6-Dimethylbenzene-1,3-diamine: Similar structure but with methyl groups in different positions.

1,3-Benzenediamine: Lacks the methyl groups, leading to different reactivity and applications.

2,4-Dimethylaniline: Contains only one amino group, affecting its chemical behavior.

Activité Biologique

2,4-Dimethylbenzene-1,3-diamine, commonly known as 2,4-xylidine, is an organic compound with significant biological activity due to its structural characteristics. This compound is classified as a primary aromatic amine and has a molecular formula of with a molecular weight of approximately 136.19 g/mol. Its unique substitution pattern on the benzene ring (with two methyl groups at the 2 and 4 positions and an amino group at the 1 position) influences its reactivity and potential applications in various fields, including pharmaceuticals and polymer chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 2,4-dimethylbenzene-1,3-diamine derivatives. For instance, research on polymer nanocomposites incorporating this compound demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The enhanced bioactivity was attributed to the electrostatic interactions between the negatively charged bacterial surfaces and the positively charged components of the nanocomposites, leading to increased adhesion and cytotoxic effects on the bacteria .

Anticancer Activity

The anticancer potential of 2,4-dimethylbenzene-1,3-diamine has also been investigated. In vitro studies using human breast cancer cell lines (MCF-7) showed that certain nanocomposites derived from this compound exhibited significant cytotoxic effects without adversely affecting normal cells like Rat Embryonic Fibroblasts (REF). The measured cell growth inhibition rates indicated that concentrations of 12.5 µg/ml to 50 µg/ml could effectively reduce cancer cell viability through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation .

While specific mechanisms of action for 2,4-dimethylbenzene-1,3-diamine in biological systems are not fully elucidated, its reactivity with electrophiles due to the presence of amino groups suggests potential pathways for biological interactions. The compound's ability to form various derivatives enhances its versatility in chemical transformations that may lead to improved biological activities or altered physical properties for targeted applications .

Synthesis Methods

The synthesis of 2,4-dimethylbenzene-1,3-diamine can be achieved through various methods, including:

- Condensation Reactions : Utilizing diacetyl and α-branched primary alkylamines under mild conditions.

- Reduction Reactions : Converting nitro compounds or other functional groups into amines.

These synthetic routes not only facilitate the production of 2,4-dimethylbenzene-1,3-diamine but also allow for the creation of diverse derivatives that can exhibit enhanced biological properties.

Applications in Pharmaceuticals

Due to its biological activity, 2,4-dimethylbenzene-1,3-diamine serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives are explored for potential use in drug formulations aimed at treating infections or cancers .

Comparative Analysis with Related Compounds

The following table compares 2,4-dimethylbenzene-1,3-diamine with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dimethylaniline | C8H11N | Lacks one amino group; used in dye synthesis |

| 3,4-Dimethylbenzene-1,3-diamine | C8H12N2 | Similar structure but different substitution pattern |

| 4-Methylaniline | C7H9N | Simpler structure; commonly used in dye manufacturing |

The distinct substitution pattern of 2,4-dimethylbenzene-1,3-diamine enhances its chemical reactivity and biological properties compared to its monoaminated counterparts.

Propriétés

IUPAC Name |

2,4-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBLEUZLLURXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405019 | |

| Record name | 2,4-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-26-1 | |

| Record name | 2,4-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.